Researchers have investigated the potential of compounds incorporating 4-[(4-Fluorobenzyl)oxy]benzonitrile as antagonists for protease-activated receptors (PARs), specifically PAR1. [] PAR1 plays a crucial role in thrombin-induced platelet aggregation, making it a target for antithrombotic therapies.
Studies have explored benzoxaborole derivatives containing 4-[(4-Fluorobenzyl)oxy]benzonitrile as inhibitors of phosphodiesterase 4 (PDE4). [] PDE4 inhibitors are investigated for their therapeutic potential in treating skin inflammatory diseases like psoriasis and atopic dermatitis by modulating inflammatory responses.
Research suggests that incorporating 4-[(4-Fluorobenzyl)oxy]benzonitrile into resveratrol derivatives could yield multifunctional agents for managing Parkinson's disease. [] These derivatives exhibited promising activities, including monoamine oxidase-B (MAO-B) inhibition, antioxidant properties, and neuroprotective effects.
Scientists have designed and synthesized novel 1H-1,2,4-triazol-5(4H)-one derivatives containing 4-[(4-Fluorobenzyl)oxy]benzonitrile and evaluated their anticonvulsant activity. [] Some derivatives showed promising activity in preclinical models, suggesting potential for further development.
Derivatives of 4-[(4-Fluorobenzyl)oxy]benzonitrile have been investigated as potential inhibitors of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGAT). [] Inhibition of AGAT can enhance the cytotoxic effects of certain anticancer drugs, making it a relevant target in cancer research.
4-[(4-Fluorobenzyl)oxy]benzonitrile has been utilized in the development of novel polymers. One study highlights its use in synthesizing aromatic polyamides with enhanced solubility and heat resistance. [] These polyamides hold potential applications in various industries due to their desirable properties.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9